An In-depth Technical Guide to 3,5-dichloro-4-(trifluoromethyl)benzoic acid: A Compound with Limited Publicly Available Data
An In-depth Technical Guide to 3,5-dichloro-4-(trifluoromethyl)benzoic acid: A Compound with Limited Publicly Available Data
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the pursuit of scientific advancement, the availability of comprehensive data on chemical compounds is paramount. This guide was intended to provide an in-depth technical overview of the physical and chemical properties of 3,5-dichloro-4-(trifluoromethyl)benzoic acid. However, a thorough and exhaustive search of scientific literature, chemical databases, and patent repositories has revealed a significant lack of publicly available experimental or computational data for this specific molecule.
While information on structurally related compounds is accessible, providing a detailed and reliable technical guide on a molecule with such limited characterization would not meet the standards of scientific integrity and accuracy that our audience rightfully expects. The following sections will detail the findings for closely related compounds to provide context and potential avenues for future research.
Context from Structurally Related Analogs
To offer valuable insights for researchers working with halogenated and trifluoromethyl-substituted benzoic acids, we present a comparative analysis of data for structurally similar, well-characterized compounds. This information can serve as a foundational reference for predicting potential properties and designing synthetic routes.
Isomeric and Structurally Similar Compounds
Data is available for isomers and analogs of the target compound, which can provide clues to its potential characteristics. For instance, 3,4-dichloro-5-(trifluoromethyl)benzoic acid is a known compound with the following identifiers:
-
CAS Number: 1706458-41-4[1]
-
Molecular Formula: C₈H₃Cl₂F₃O₂[1]
-
IUPAC Name: 3,4-dichloro-5-(trifluoromethyl)benzoic acid[1]
Another related compound is 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid , which introduces a hydroxyl group to the benzene ring. Its properties include:
The presence and position of substituents dramatically influence the electronic and steric properties of the benzoic acid, affecting its acidity, reactivity, and biological activity.
Benzoic Acids with Similar Substitution Patterns
Examining benzoic acids with either the 3,5-dichloro or the 4-trifluoromethyl substitution pattern can also be informative.
-
3,5-Dichlorobenzoic acid is a well-documented compound used as a chemical intermediate.[3][4]
-
4-(Trifluoromethyl)benzoic acid is another extensively studied compound.[5]
The electronic effects of the chloro and trifluoromethyl groups are key to understanding the chemical behavior of these molecules. Both are electron-withdrawing groups, which increase the acidity of the carboxylic acid.
Potential Synthetic Pathways
While no specific synthesis for 3,5-dichloro-4-(trifluoromethyl)benzoic acid has been found in the literature, plausible synthetic routes can be proposed based on established organic chemistry principles and a review of patents for related molecules.
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a precursor such as 3,5-dichloro-4-(trifluoromethyl)toluene via oxidation of the methyl group. The synthesis of this precursor would be a critical step.
A patent for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone from 5-bromo-1,2,3-trichloro-benzene highlights a synthetic strategy for creating a similar substitution pattern on the aromatic ring.[6] This suggests that multi-step syntheses involving halogenation, trifluoromethylation, and subsequent functional group transformations would likely be necessary.
Caption: Proposed Retrosynthetic Analysis for 3,5-dichloro-4-(trifluoromethyl)benzoic acid.
Physicochemical Properties: A Predictive Approach
In the absence of experimental data, computational methods can provide estimated values for key physicochemical properties. These predictions are valuable for initial assessments in drug discovery and development. It is important to note that these are theoretical values and should be confirmed by experimental data.
For a molecule like 3,5-dichloro-4-(trifluoromethyl)benzoic acid, properties such as pKa, logP, and solubility are critical for understanding its potential pharmacokinetic profile. Machine learning models trained on large datasets of chemical structures and their measured properties can offer these predictions.[7]
Recommendations for Future Research
The lack of data for 3,5-dichloro-4-(trifluoromethyl)benzoic acid presents an opportunity for original research. The synthesis and characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry.
A recommended workflow for future investigation would be:
-
Synthesis: Develop and optimize a synthetic route to produce the compound with high purity.
-
Structural Elucidation: Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.
-
Physicochemical Characterization: Experimentally determine key properties including melting point, boiling point, solubility in various solvents, and pKa.
-
Biological Screening: Evaluate the compound's activity in relevant biological assays, guided by the properties of its structural analogs.
Conclusion
While a comprehensive technical guide on 3,5-dichloro-4-(trifluoromethyl)benzoic acid cannot be provided at this time due to the absence of sufficient public data, this document has aimed to provide valuable context through the analysis of related compounds. The information on isomers and analogs, along with proposed synthetic strategies and the potential for computational prediction of properties, offers a solid foundation for researchers interested in exploring this and other novel halogenated benzoic acids.
The scientific community is encouraged to pursue the synthesis and characterization of this compound to fill the existing knowledge gap and potentially unlock new applications in drug development and materials science.
References
- Google Patents. CN107353189A - Prepare 3,5 dichloro a(Trifluoromethyl)The method of styrene.
-
WIPO Patentscope. method for producing (5s)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4hisoxazol-3-yl]-2-methyl-benzoic acid. [Link]
-
PubChem. 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide. [Link]
-
MDPI. 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]
-
PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. [Link]
- Google Patents. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
-
PharmaCompass. 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]
-
NIST WebBook. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]
-
PubChem. Benzoic acid, 3,5-dichloro-4-methoxy-. [Link]
-
PubChem. 3,5-Dichlorobenzoic acid. [Link]
-
PubChem. 3,5-Dichloro-4-methylbenzoic acid. [Link]
-
SpectraBase. 3,5-Dichloro-4-fluorobenzotrifluoride - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]
-
UPCommons. Understanding predictions of drug profiles using explainable machine learning models. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3,5-DICHLORO-2-HYDROXY-4-(TRIFLUOROMETHYL)BENZOIC ACID | 50343-81-2 [sigmaaldrich.com]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
